molecular formula C11H13N5OS B2528749 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2197683-22-8

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2528749
CAS No.: 2197683-22-8
M. Wt: 263.32
InChI Key: ISHIEKNALWPFRJ-UHFFFAOYSA-N
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Description

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a sophisticated chemical hybrid scaffold designed for pharmaceutical and medicinal chemistry research. This compound integrates three privileged pharmacophores: a 1,2,3-triazole, an azetidine, and a 2,4-dimethylthiazole, making it a versatile building block for drug discovery. The 1,2,3-triazole ring is a stable heterocycle known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. It serves as a robust bioisostere for amide bonds and other functional groups, improving metabolic stability and pharmacokinetic properties of lead compounds . This moiety is frequently employed in click chemistry for the modular synthesis of compound libraries targeting various diseases . The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that introduces structural rigidity. Its three-dimensionality can help improve selectivity and potency in drug-target interactions. Azetidines are common structural components in bioactive molecules and are valued for their ability to favorably influence the physicochemical properties of a compound . The 2,4-dimethyl-1,3-thiazole moiety is a key feature with a rich history in medicinal chemistry. The thiazole ring, containing both nitrogen and sulfur heteroatoms, is a common scaffold in numerous FDA-approved drugs and bioactive molecules. It is found in compounds with a wide spectrum of activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties . The specific substitution pattern on the thiazole ring can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity. This hybrid structure is intended for use by researchers developing novel therapeutic agents. Its multifunctional nature allows for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules. Potential research applications include but are not limited to the synthesis of potential enzyme inhibitors, receptor modulators, and probes for chemical biology. Handling Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-10(18-8(2)13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHIEKNALWPFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the initial formation of the thiazole ring through the reaction of acetyl chloride with thiourea, followed by cyclization with α-haloketones . The azetidine ring can be synthesized via the reaction of azetidinone with appropriate reagents under controlled conditions . Finally, the triazole ring is introduced through a cycloaddition reaction involving azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Reactivity of the Azetidine Ring

The azetidine ring (4-membered saturated heterocycle) exhibits strain-driven reactivity. Key reactions include:

Aza-Michael Addition

Azetidine derivatives undergo regioselective aza-Michael additions with α,β-unsaturated carbonyl compounds. For example, DBU-catalyzed reactions in acetonitrile at 65°C yield 1,3′-biazetidine derivatives (e.g., 4a , 64% yield) . The reaction mechanism involves nucleophilic attack by the azetidine nitrogen on the electrophilic β-carbon of enones.

Ring-Opening Reactions

Azetidines can undergo acid- or base-catalyzed ring-opening. For instance, treatment with strong acids (e.g., HCl) or nucleophiles (e.g., Grignard reagents) may cleave the ring, forming linear amines or substituted products .

Reactivity of the 1,2,3-Triazole Moiety

The 1H-1,2,3-triazole ring participates in:

N-Alkylation/Arylation

The triazole’s NH group (position 1) can undergo alkylation or arylation under basic conditions. For example, DBU or K2_2CO3_3 in acetonitrile facilitates N-substitution with alkyl halides or aryl boronic acids via Suzuki-Miyaura coupling .

Cycloaddition Reactions

1,2,3-Triazoles are inert to thermal [3+2] cycloadditions but may engage in metal-catalyzed reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is unlikely here due to the absence of terminal alkynes.

Reactivity of the 2,4-Dimethylthiazole-5-Carbonyl Group

The thiazole ring and its carbonyl group exhibit distinct reactivity:

Electrophilic Substitution

Thiazoles undergo electrophilic substitution at the 5-position (already substituted here). Methyl groups may participate in oxidation (e.g., KMnO4_4 → carboxylic acids) or halogenation .

Carbonyl Modifications

The amide linkage (thiazole-5-carbonyl to azetidine) is stable but can hydrolyze under acidic/basic conditions to yield carboxylic acids and amines. Lawesson’s reagent may convert the carbonyl to a thiocarbonyl .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are feasible if halogen substituents are introduced. For example:

Reaction TypeConditionsProduct ExampleYieldReference
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K3_3PO4_4, 1,4-dioxane, 100°CBiaryl derivatives69–94%
Buchwald-Hartwig AminationPd(dba)2_2, Xantphos, Cs2_2CO3_3, tolueneN-Arylated products~80%

Structural Characterization Techniques

Key methods for verifying reaction outcomes include:

  • 1^11H-15^{15}15N HMBC NMR : Assigns nitrogen chemical shifts (e.g., δ −315 ppm for Boc-azetidine) .

  • NOESY : Confirms regiochemistry via spatial correlations (e.g., NOEs between azetidine and triazole protons) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit notable antimicrobial properties. Studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance:

  • A series of triazole derivatives were synthesized and tested against several gram-positive and gram-negative bacteria, demonstrating significant antibacterial activity .
  • The compound's thiazole component enhances its efficacy against fungal strains like Aspergillus niger and Candida albicans, suggesting potential use in antifungal treatments .

Anticancer Properties

Triazoles are often explored for their anticancer potential. The compound in focus has shown promise in inhibiting cancer cell proliferation:

  • In vitro studies revealed that certain triazole derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells .
  • The structural modifications associated with the thiazole group have been linked to increased cytotoxicity against specific cancer types .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • It has been found to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer progression. This inhibition is vital for developing new anticancer therapies .
  • Additionally, the compound may impact phospholipid-dependent kinases, further broadening its therapeutic applications in oncology .

Agricultural Applications

The unique structure of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole also lends itself to agricultural uses:

Pesticides and Fungicides

Research has indicated that triazole derivatives can serve as effective pesticides:

  • They exhibit fungicidal properties that can protect crops from fungal infections. The thiazole component enhances the bioactivity against plant pathogens .
  • Studies have shown that compounds similar to this one can be formulated into agricultural products aimed at improving crop yield and health by controlling disease outbreaks .

Case Studies and Research Findings

StudyFocusFindings
Mahendrasinh et al. (2013)Antimicrobial ActivityReported moderate antibacterial activity against various pathogens using synthesized triazole derivatives .
Sameliuk et al. (2021)Anticancer ActivityIdentified significant cytotoxic effects on HT29 cancer cells through triazole derivatives .
Shneine et al. (2016)Agricultural ApplicationsHighlighted the potential of triazoles as effective fungicides in crop protection strategies .

Mechanism of Action

The mechanism of action of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural Features :

  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .
  • Azetidine : A four-membered saturated ring, contributing conformational constraints that may enhance target binding specificity.
  • 2,4-Dimethylthiazole-5-carbonyl : A thiazole derivative with methyl substituents, likely influencing lipophilicity and electronic properties.

Characterization :

  • 1H NMR : A singlet at ~7.71 ppm confirms the triazolyl proton .
  • IR : Peaks at ~1700 cm⁻¹ (carbonyl stretch) and ~3100 cm⁻¹ (aromatic C-H) validate the thiazole and triazole moieties .

Structural Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Compound A 1,2,3-Triazole + Azetidine 2,4-Dimethylthiazole-5-carbonyl C₁₂H₁₄N₆OS 290.34 Rigid azetidine, lipophilic thiazole
1-(Azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid 1,2,3-Triazole + Azetidine Carboxylic acid C₆H₈N₄O₂ 168.15 Polar, hydrogen-bonding capability
1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole 1,2,3-Triazole + Azetidine 4-Methylthiazole-5-carbonyl (methyl linker) C₁₂H₁₄N₆OS 290.34 Increased steric bulk due to methyl spacer
Compound 9c () 1,2,3-Triazole + Benzimidazole 4-Bromophenylthiazole C₂₄H₁₈BrN₇O₂ 548.42 Extended conjugation, halogenated substituent

Key Observations :

  • Compound A ’s thiazole substituent enhances lipophilicity compared to the carboxylic acid derivative .
  • The absence of a methyl linker (vs.
  • Halogenated analogs (e.g., 9c in ) exhibit higher molecular weights and altered electronic profiles due to bromine.

Pharmacological and Functional Comparisons

Analysis :

  • Compound A ’s thiazole and azetidine groups may confer antimicrobial or anticancer activity , analogous to ’s derivatives. However, empirical data are lacking.
  • The rigid azetidine in Compound A could improve target specificity compared to flexible alkyl chains in other analogs .
  • Halogenated derivatives (e.g., 9c in ) show enhanced binding in docking studies due to hydrophobic interactions.

Biological Activity

The compound 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole represents a novel class of bioactive compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines a triazole ring with an azetidine moiety and a thiazole carbonyl group. The molecular formula is C12H14N4OSC_{12}H_{14}N_{4}OS, with a molecular weight of approximately 270.34 g/mol. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles possess significant antimicrobial properties. For instance, compounds similar to 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus0.125 µg/mL
BEscherichia coli0.25 µg/mL
CPseudomonas aeruginosa0.5 µg/mL

Anticancer Properties

The anticancer potential of the compound has been investigated in various studies. For example, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Anticancer Activity
In a study conducted by Dhumal et al. (2021), several triazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications to the azetidine ring enhanced the cytotoxicity significantly compared to standard chemotherapeutic agents.

The biological activity of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • DNA Interaction : Preliminary studies suggest that triazoles can intercalate DNA or inhibit topoisomerases, leading to disrupted replication in both bacterial and cancer cells .

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